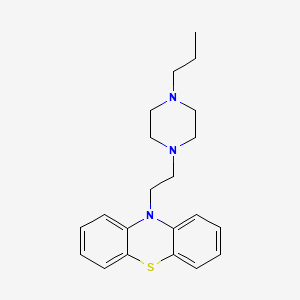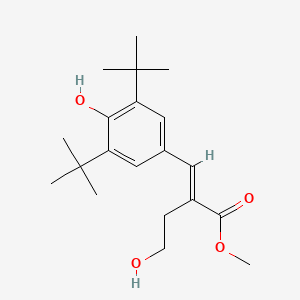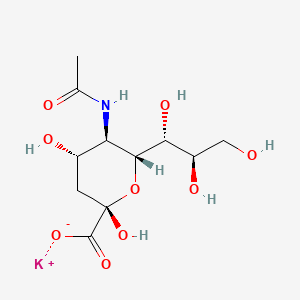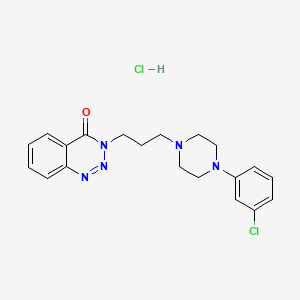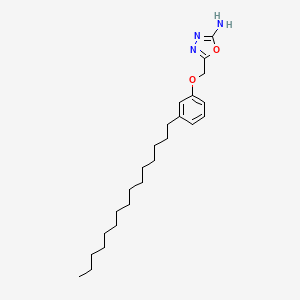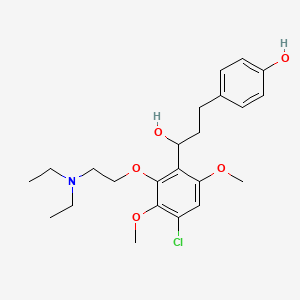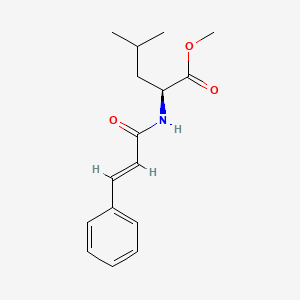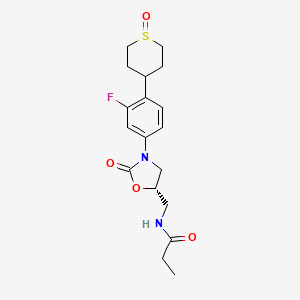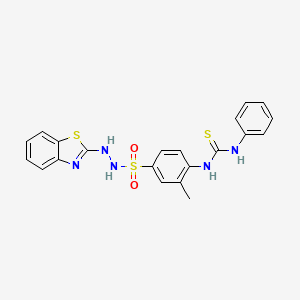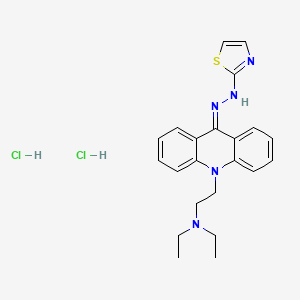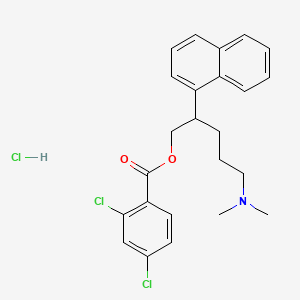
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride is a synthetic organic compound It is characterized by the presence of a dimethylamino group, a naphthalenyl group, and a dichlorobenzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the naphthalenyl and dichlorobenzoate intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include dimethylamine, naphthalene derivatives, and dichlorobenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization, distillation, and chromatography are often employed to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce secondary amines.
Applications De Recherche Scientifique
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride has several scientific research applications, including:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by modulating the activity of these targets, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl benzoate hydrochloride
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 3,4-dichlorobenzoate hydrochloride
- 5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-difluorobenzoate hydrochloride
Uniqueness
5-(Dimethylamino)-2-(1-naphthalenyl)pentyl 2,4-dichlorobenzoate hydrochloride is unique due to the presence of the dichlorobenzoate moiety, which may impart specific chemical and biological properties. This uniqueness can be highlighted by comparing its reactivity, stability, and biological activity with similar compounds.
Propriétés
Numéro CAS |
119585-19-2 |
|---|---|
Formule moléculaire |
C24H26Cl3NO2 |
Poids moléculaire |
466.8 g/mol |
Nom IUPAC |
[5-(dimethylamino)-2-naphthalen-1-ylpentyl] 2,4-dichlorobenzoate;hydrochloride |
InChI |
InChI=1S/C24H25Cl2NO2.ClH/c1-27(2)14-6-9-18(21-11-5-8-17-7-3-4-10-20(17)21)16-29-24(28)22-13-12-19(25)15-23(22)26;/h3-5,7-8,10-13,15,18H,6,9,14,16H2,1-2H3;1H |
Clé InChI |
ZFLZJLLSPPRXHM-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCC(COC(=O)C1=C(C=C(C=C1)Cl)Cl)C2=CC=CC3=CC=CC=C32.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


